

Spectroscopic characterization and structural confirmation of synthesized 3-(dimethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-(Dimethylamino)-4-methylphenol**

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Spectroscopic and Structural Analysis of 3-(dimethylamino)-4-methylphenol: A Comparative Guide

This guide provides a comparative analysis of the spectroscopic characteristics of synthesized **3-(dimethylamino)-4-methylphenol** against its structural isomers and related phenolic compounds. Due to the limited availability of published experimental spectra for **3-(dimethylamino)-4-methylphenol**, this guide draws upon data from structurally similar molecules to provide a reference for researchers, scientists, and professionals in drug development.

Structural Confirmation and Spectroscopic Data

The structural confirmation of a synthesized compound like **3-(dimethylamino)-4-methylphenol**, with the molecular formula C9H13NO, relies on a combination of spectroscopic techniques including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).^{[1][2]} While specific experimental data for this compound is not widely available, we can predict the expected spectral features and compare them with known data of isomeric and related compounds.

Table 1: Comparison of Spectroscopic Data for **3-(dimethylamino)-4-methylphenol** and its Isomer.

Spectroscopic Technique	3-(dimethylamino)-4-methylphenol (Predicted/Expected)	4- ((Dimethylamino)methyl)p henol (Experimental Data) [3]
FT-IR (cm ⁻¹)	Broad O-H stretch (~3300-3500), C-H aromatic stretch (~3000-3100), C-H aliphatic stretch (~2800-3000), C-N stretch (~1250-1350), C-O stretch (~1200-1260)	ATR-IR data available, specific values not enumerated in the provided search results.
¹ H NMR (ppm)	Aromatic protons (3H, multiplets), -OH proton (1H, singlet, broad), -N(CH ₃) ₂ protons (6H, singlet), Ar-CH ₃ protons (3H, singlet)	Data not available in search results.
¹³ C NMR (ppm)	Aromatic carbons (~110-160), -N(CH ₃) ₂ carbons (~40-50), Ar-CH ₃ carbon (~15-25)	¹³ C NMR spectra available, specific chemical shifts not enumerated in the provided search results.[3]
Mass Spec. (m/z)	Molecular ion peak [M] ⁺ at ~151.10	GC-MS data available, specific fragmentation patterns not enumerated in the provided search results.[3]

Table 2: Comparison of Spectroscopic Data for Substituted Phenols.

Compound	Key FT-IR Peaks (cm ⁻¹)	Key ¹ H NMR Peaks (ppm)	Key ¹³ C NMR Peaks (ppm)	Mass Spec. (m/z) [M] ⁺
p-Cresol (4-methylphenol)	Broad O-H stretch, aromatic C-H, aliphatic C-H	Aromatic (4H), -OH (1H), -CH ₃ (3H) ^[4]	Aromatic carbons, -CH ₃ carbon ^[5]	108.06
3-Methylphenol	Broad O-H stretch, aromatic C-H, aliphatic C-H	Aromatic (4H), -OH (1H), -CH ₃ (3H) ^[4]	Aromatic carbons, -CH ₃ carbon ^[6]	108.06
3-(ethylamino)-4-methylphenol	IR Spectrum available ^[7]	Not available	Not available	151.21 ^[7]
2,4,6-tris[(dimethylamino)methyl]phenol	IR Spectrum available ^[8]	Not available	Not available	265.40 ^{[8][9]}

Experimental Protocols

Synthesis of 3-(dimethylamino)-4-methylphenol

A plausible synthesis route for **3-(dimethylamino)-4-methylphenol** can be adapted from the synthesis of structurally similar compounds such as 3-amino-4-methylphenol.^[10] The following is a proposed experimental protocol:

- Reduction of a Nitro Precursor: A potential starting material would be 3-nitro-4-methylphenol. This precursor can be reduced to 3-amino-4-methylphenol. A common method involves catalytic hydrogenation using a catalyst like Raney nickel under hydrogen pressure.^[10]
- Reductive Amination: The resulting 3-amino-4-methylphenol can then undergo reductive amination with formaldehyde in the presence of a reducing agent like sodium borohydride or formic acid (Eschweiler-Clarke reaction) to yield the desired **3-(dimethylamino)-4-methylphenol**.

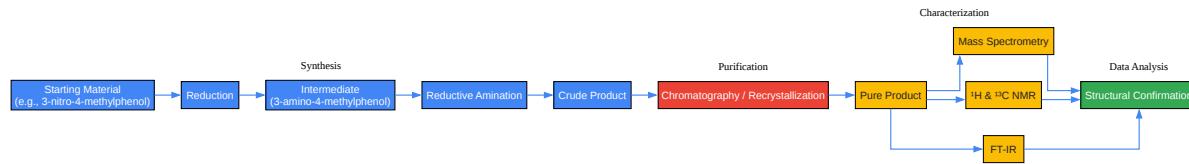
Spectroscopic Characterization

Following synthesis and purification, the product would be characterized using the following standard techniques:

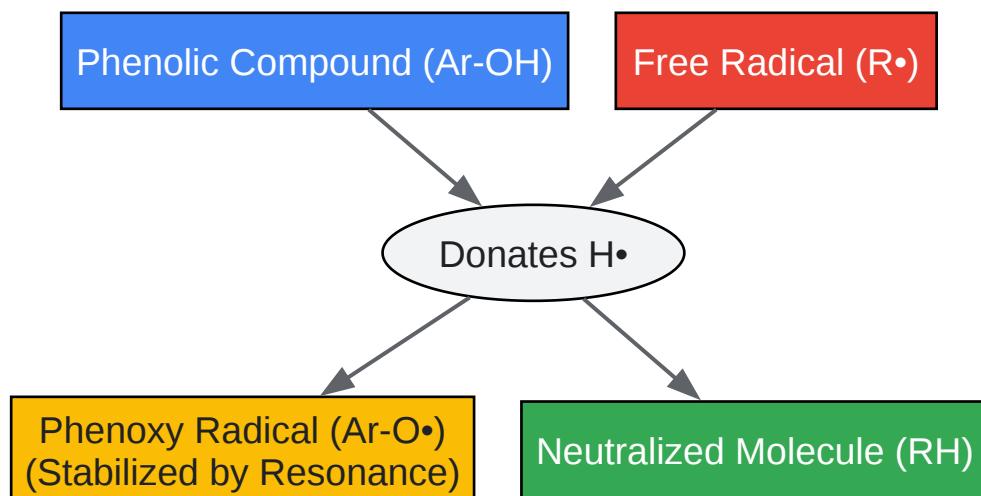
- FT-IR Spectroscopy: The sample is analyzed (e.g., as a KBr pellet or a thin film) to identify functional groups.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) to elucidate the carbon-hydrogen framework.
- Mass Spectrometry: The molecular weight and fragmentation pattern are determined using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of **3-(dimethylamino)-4-methylphenol** is depicted below.



Antioxidant Activity of a Phenolic Compound



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- To cite this document: BenchChem. [Spectroscopic characterization and structural confirmation of synthesized 3-(dimethylamino)-4-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091108#spectroscopic-characterization-and-structural-confirmation-of-synthesized-3-dimethylamino-4-methylphenol]

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